molecular formula C21H23N5O2 B2640898 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2034605-31-5

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2640898
CAS No.: 2034605-31-5
M. Wt: 377.448
InChI Key: VFSYGPDKZBULHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a phenyl group, a pyrazine ring, a pyrazole ring, and an oxane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled with the oxane carboxamide moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl, pyrazine, or pyrazole rings .

Mechanism of Action

The mechanism of action of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazine and pyrazole rings, such as:

Uniqueness

What sets 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(21(7-14-28-15-8-21)17-4-2-1-3-5-17)24-11-13-26-12-6-18(25-26)19-16-22-9-10-23-19/h1-6,9-10,12,16H,7-8,11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSYGPDKZBULHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.